(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate

Catalog No.
S12217584
CAS No.
M.F
C12H24N2O4
M. Wt
260.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-tert-Butyl 3-aminopiperidine-1-carboxylate ace...

Product Name

(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate

IUPAC Name

acetic acid;tert-butyl (3R)-3-aminopiperidine-1-carboxylate

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

InChI

InChI=1S/C10H20N2O2.C2H4O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12;1-2(3)4/h8H,4-7,11H2,1-3H3;1H3,(H,3,4)/t8-;/m1./s1

InChI Key

IJXLVSPSHUBQOA-DDWIOCJRSA-N

Canonical SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCCC(C1)N

Isomeric SMILES

CC(=O)O.CC(C)(C)OC(=O)N1CCC[C@H](C1)N

(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate is a chiral compound with the molecular formula C12H23N2O3C_{12}H_{23}N_{2}O_{3} and a CAS number of 184637-48-7. It features a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and potential applications in medicinal chemistry.

  • Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed through acidic conditions, yielding the free amine, which can then participate in further reactions such as coupling with carboxylic acids to form amides .
  • Substitution Reactions: The amino group can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the piperidine ring.
  • Coupling Reactions: This compound can be utilized in peptide synthesis, where it reacts with activated carboxylic acids to form peptide bonds.

The biological activities of (R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate are significant due to its structural properties. It has been studied for its potential as a pharmacological agent, particularly in the context of central nervous system disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further research into treatments for conditions such as depression and anxiety .

Several methods have been developed for synthesizing (R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate:

  • Direct Amination: This method involves the reaction of tert-butyl 3-piperidone with ammonia or amines under specific conditions to introduce the amino group.
  • Boc Protection: The amino group can be protected using a Boc group during synthesis to facilitate subsequent reactions without affecting the amine functionality .
  • Carboxylation: The introduction of the carboxylic acid moiety can be achieved through various carboxylation techniques, often involving carbon dioxide or carbon monoxide under pressure .

(R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate has several applications:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions.
  • Chemical Research: The compound is used in chemical research as a building block for more complex molecules, especially in studies related to drug design and development.
  • Biological Studies: Its unique structure allows researchers to explore its interactions with biological systems, contributing to the understanding of receptor-ligand dynamics .

Interaction studies involving (R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate focus on its binding affinity to various receptors in the central nervous system. These studies aim to elucidate how this compound influences neurotransmitter activity and its potential therapeutic effects. Research indicates that it may interact with serotonin and dopamine receptors, highlighting its relevance in treating mood disorders .

Several compounds share structural similarities with (R)-tert-Butyl 3-aminopiperidine-1-carboxylate acetate. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarityUnique Features
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate625471-18-31.00Enantiomeric form that may exhibit different biological activities
(R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate1263078-12-10.98Contains an additional Boc protecting group
(3R,4S)-rel-tert-butyl 3,4-diaminopiperidine-1-carboxylate480450-36-00.98Features two amino groups which may enhance biological activity
tert-butyl 3-(aminomethyl)piperidine-1-carboxylateNot availableN/AA variant with an aminomethyl substitution that alters reactivity

These compounds illustrate how variations in structure can lead to differences in biological activity and potential applications, emphasizing the importance of stereochemistry and functional groups in medicinal chemistry .

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

260.17360725 g/mol

Monoisotopic Mass

260.17360725 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-09

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